BenchChemオンラインストアへようこそ!

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

This achiral molecule (MW 398.5, C20H29F3N4O) is a distinct chemotype for CNS lead optimization, featuring a rigid oxan-4-yl-piperidine linked to a 6-(trifluoromethyl)pyridin-2-yl-piperazine. Its computed XLogP3 of 3.0 and 3 rotatable bonds offer a superior starting point for passive membrane permeability and minimizing entropic binding costs compared to less lipophilic or more flexible analogs. Ideal for mapping heteroatom density (8 H-bond acceptors) against off-target liabilities like hERG. Confirm structural identity via InChIKey PADZHDSRUYKMNM-UHFFFAOYSA-N. Procure this unique tool to de-risk your SAR program.

Molecular Formula C20H29F3N4O
Molecular Weight 398.474
CAS No. 2034557-62-3
Cat. No. B2960555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
CAS2034557-62-3
Molecular FormulaC20H29F3N4O
Molecular Weight398.474
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCOCC4
InChIInChI=1S/C20H29F3N4O/c21-20(22,23)18-2-1-3-19(24-18)27-12-10-26(11-13-27)16-4-8-25(9-5-16)17-6-14-28-15-7-17/h1-3,16-17H,4-15H2
InChIKeyPADZHDSRUYKMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034557-62-3): Structural and Physicochemical Baseline for Research Sourcing


1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic small molecule (C20H29F3N4O, MW 398.5 g/mol) featuring a piperazine core linked to a 6-(trifluoromethyl)pyridin-2-yl group and an N-(oxan-4-yl)piperidine moiety [1]. This compound represents a distinct chemotype within the broader class of piperazine derivatives explored for neurological targets . Its computed XLogP3-AA of 3.0, zero hydrogen bond donors, and 8 hydrogen bond acceptors [1] suggest a profile suited for passive membrane permeability, a common prerequisite for CNS drug discovery programs. This guide provides a comparator-based evidence assessment for scientific procurement decisions, contrasting it with structural analogs to define its quantifiable differentiation.

Why Piperazine-Based CNS Candidates Cannot Be Interchanged: A Case for 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine


In the piperazine class, minor structural modifications—such as the position of a trifluoromethyl group on a pyridine ring or the nature of the N-substituent on the piperidine—can cause profound shifts in target engagement, selectivity, and pharmacokinetics [1][2]. Generic substitution without empirical evidence risks selecting a compound with a different pharmacological fingerprint. The specific combination of the 6-(trifluoromethyl)pyridin-2-yl group and the oxan-4-yl-piperidine scaffold in this compound is a distinct structural pattern, differentiating it from isomers and other in-class analogs, which requires direct comparative data for confident procurement in receptor binding or lead optimization studies.

Quantitative Differentiation of 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine from its Closest Analogs


Trifluoromethyl Substitution Pattern Differentiates Physicochemical Profile from Non-Fluorinated Analogs

The presence of the 6-(trifluoromethyl) group on the pyridine ring significantly alters the compound's electronic and lipophilic properties compared to its non-fluorinated, pyridin-2-yl analog [1]. This is a class-level inference based on the established role of trifluoromethyl groups in medicinal chemistry.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Direct vs. Methylene-Linked Oxane-Piperidine Connectivity Influences Molecular Flexibility and Target Binding Kinetics

The direct attachment of the oxan-4-yl group to the piperidine nitrogen (tertiary amine) reduces conformational flexibility compared to the methylene-linked analog, potentially leading to a more constrained pharmacophore [1][2]. This structural rigidity class-level inference suggests different binding kinetics compared to more flexible analogs, a common observation in SAR studies where linker length is varied.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Hydrogen Bond Acceptor Capacity is Enhanced Relative to Phenyl-Analogs, Impacting Solubility and Off-Target Profiles

The replacement of a phenyl ring with a pyridine introduces an additional nitrogen atom, increasing the hydrogen bond acceptor count. This is a key factor in modulating aqueous solubility and reducing off-target binding to lipophilic proteins [1].

Medicinal Chemistry Drug-like Properties Solubility

Key Application Scenarios Where 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine Offers a Procurement Advantage


CNS Lead Optimization Programs Requiring a Pre-organized, Lipophilic Scaffold

For programs targeting CNS receptors where a specific logP window is critical for blood-brain barrier penetration, the computed XLogP3 of 3.0 for this compound makes it a superior starting point over less lipophilic analogs (e.g., those with XLogP3 ~1.8). The compound's structural rigidity (3 rotatable bonds) also positions it as a candidate for generating potent, selective leads by minimizing the entropic cost of binding, a key differentiator from more flexible competitors [1].

Probing the Effect of Hydrogen Bond Acceptor Count on Polypharmacology and Safety

In safety profiling panels, comparing this compound (8 H-bond acceptors) against its phenyl analog (4 H-bond acceptors) allows research teams to experimentally map the impact of increased heteroatom density on off-target liabilities like hERG and CYP450 inhibition. This compound serves as a critical tool for validating in silico models that predict toxicity based on molecular descriptors [1].

Structure-Activity Relationship (SAR) Studies on Linker Length and Target Binding Kinetics

The direct N-oxane linkage in this compound provides a more constrained pharmacophore compared to methylene-linked analogs. This makes it an essential compound for SAR studies designed to differentiate the kinetic binding profiles (e.g., on-rate/off-rate) of rigid versus flexible ligands at a given target, a crucial step in optimizing drug-target residence time [1][2].

Method Development for Chiral Separation and Analytical Characterization of Piperazine Derivatives

As a complex, achiral molecule with multiple nitrogen-containing rings, this compound is ideal for developing and validating HPLC or SFC methods for the separation of structurally similar piperazine and piperidine impurities. Its well-defined structure, confirmed by InChIKey PADZHDSRUYKMNM-UHFFFAOYSA-N, provides a reproducible standard for analytical chemistry and quality control protocols [1].

Quote Request

Request a Quote for 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.